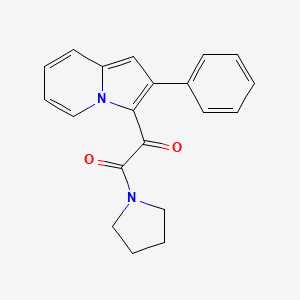
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile, also known as DMAN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is its wide range of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for laboratory studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile. One of the areas of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the elucidation of the exact mechanism of action of this compound will provide valuable insights into its pharmacological activities and may lead to the development of more effective therapeutics.
Synthesemethoden
The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile involves the reaction of 4-methoxybenzaldehyde, malononitrile, and 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine under basic conditions. The resulting product is then subjected to reduction with sodium borohydride to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLSAFCVCBSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)

![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
